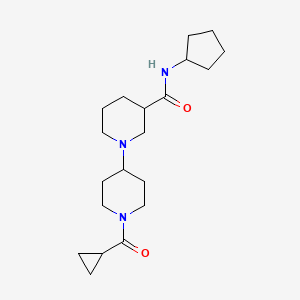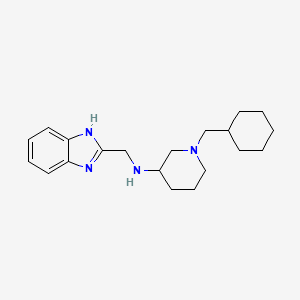
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide increases the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of benzodiazepines, but N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to be more selective and potent than benzodiazepines.
Biochemical and physiological effects:
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase brain GABA levels and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. In humans, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to be well-tolerated and safe, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potency and selectivity for GABA aminotransferase inhibition. This allows for more precise and targeted manipulation of GABA levels in the brain. However, one limitation of using N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide is its high cost and limited availability, which may restrict its use in certain research settings.
Orientations Futures
There are several future directions for research on N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is its potential therapeutic applications in the treatment of anxiety and depression. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in humans. Finally, research is needed to develop more cost-effective and scalable synthesis methods for N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide to increase its availability for research and potential clinical use.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of N-cyclopentyl-1,4-diaminobutane with cyclopropylcarbonyl chloride in the presence of triethylamine and 1,2-dichloroethane. The resulting intermediate is then reacted with 1,4-bis(4-piperidyl)butane-1,4-dicarbonyl chloride in the presence of triethylamine and acetonitrile to yield N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase brain GABA levels and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O2/c24-19(21-17-5-1-2-6-17)16-4-3-11-23(14-16)18-9-12-22(13-10-18)20(25)15-7-8-15/h15-18H,1-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVWBLRDGODKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)
![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)
![methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6084558.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
![N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084566.png)
![(2-pyridinylmethyl)({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amine](/img/structure/B6084577.png)
![[3-(2,4-difluorobenzyl)-1-(5-isoquinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6084584.png)

![2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6084592.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B6084597.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6084603.png)
![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)